5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1358377-62-4
Cat. No.: VC11889860
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
![5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1358377-62-4](/images/structure/VC11889860.png)
Specification
CAS No. | 1358377-62-4 |
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Molecular Formula | C21H19N3O2 |
Molecular Weight | 345.4 g/mol |
IUPAC Name | 5-benzyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C21H19N3O2/c1-2-26-18-10-8-17(9-11-18)19-14-20-21(25)23(12-13-24(20)22-19)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3 |
Standard InChI Key | XUWZGAPMUXPXCM-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic system comprising a pyrazole ring fused to a pyrazine ring. Key substituents include:
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Benzyl group at position 5, contributing to lipophilicity and potential π-π interactions.
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4-Ethoxyphenyl group at position 2, introducing electron-donating effects via the ethoxy moiety.
The IUPAC name, 5-benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, reflects this substitution pattern. The molecular formula is C22H19N3O2, with a calculated molecular weight of 357.41 g/mol.
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related derivatives from literature:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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5-Benzyl-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | C22H19N3O2 | 357.41 | Benzyl (C5), 4-ethoxyphenyl (C2) |
2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | C13H11N3O2 | 241.25 | 2-Methoxyphenyl (C2) |
5-{[2-(3-Chlorophenyl)-5-methyloxazol-4-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | C25H21ClN4O2 | 444.90 | Oxazolylmethyl (C5), 4-ethylphenyl (C2) |
Structural variations influence physicochemical properties and biological activity. For instance, the ethoxy group in the target compound enhances electron density compared to methoxy or chloro substituents.
Synthesis and Optimization
Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives typically involves multi-step protocols:
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Core Formation: Condensation of substituted pyrazoles with α,β-unsaturated ketones or esters under basic conditions .
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Substituent Introduction: Alkylation or aryl coupling reactions to install benzyl and aryl groups. For example, benzylation at position 5 may employ benzyl halides in the presence of bases like Cs2CO3.
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Cyclization: Acid- or base-mediated ring closure to form the pyrazine moiety .
A hypothetical route for the target compound could involve:
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Step 1: Synthesis of ethyl 1H-pyrazole-5-carboxylate via cyclocondensation.
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Step 2: Alkylation with benzyl bromide to introduce the C5 substituent.
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Step 3: Suzuki-Miyaura coupling with 4-ethoxyphenylboronic acid to attach the C2 aryl group.
Reaction Optimization
Key parameters affecting yield and purity include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Temperature: Reactions often proceed at 70–100°C to balance kinetics and side-product formation .
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Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) facilitate cross-coupling reactions.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Pyrazolo[1,5-a]pyrazinones generally exhibit stability up to 200°C, with decomposition points varying by substituents.
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Solubility: Predicted to be low in water (<0.1 mg/mL) due to hydrophobic benzyl and ethoxyphenyl groups. Solubility improves in DMSO or DMF.
Spectroscopic Characterization
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NMR: 1H NMR would show signals for the benzyl CH2 (δ 3.8–4.2 ppm), ethoxy CH3 (δ 1.3–1.5 ppm), and aromatic protons (δ 6.8–8.0 ppm).
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Mass Spectrometry: Expected molecular ion peak at m/z 357.41 (M+H)+.
Biological Activities and Mechanisms
Kinase Inhibition
Related pyrazolo[1,5-a]pyrazin-4-ones inhibit kinases like EGFR and BRAF by competing with ATP-binding sites . The ethoxyphenyl group may enhance affinity through hydrophobic interactions with kinase pockets.
Receptor Modulation
Derivatives with aryl substituents at position 2 act as positive allosteric modulators of metabotropic glutamate receptors (mGlu5), suggesting potential applications in neurological disorders .
Challenges and Future Directions
Synthesis Challenges
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Regioselectivity: Avoiding isomer formation during alkylation .
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Purification: Column chromatography often required due to polar byproducts.
Research Priorities
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Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.
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Target Identification: High-throughput screening to elucidate precise mechanisms.
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